molecular formula C13H23NO2 B13356668 (2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide

(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide

Cat. No.: B13356668
M. Wt: 225.33 g/mol
InChI Key: NDIWFAPLPTUGNF-MDZDMXLPSA-N
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Description

(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amide precursor with methoxy and methyl substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-2-methyl-6-oxohepta-2,4-dienal
  • (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide

Uniqueness

(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its methoxy and methyl groups, along with the diene system, contribute to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide

InChI

InChI=1S/C13H23NO2/c1-11(2)7-6-8-12(3)9-10-13(15)14(4)16-5/h7,9-10,12H,6,8H2,1-5H3/b10-9+

InChI Key

NDIWFAPLPTUGNF-MDZDMXLPSA-N

Isomeric SMILES

CC(CCC=C(C)C)/C=C/C(=O)N(C)OC

Canonical SMILES

CC(CCC=C(C)C)C=CC(=O)N(C)OC

Origin of Product

United States

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